molecular formula C15H14O2 B122719 2-(4-(Benzyloxy)phenyl)acetaldehyde CAS No. 40167-10-0

2-(4-(Benzyloxy)phenyl)acetaldehyde

Cat. No.: B122719
CAS No.: 40167-10-0
M. Wt: 226.27 g/mol
InChI Key: FVIRBJOGMPKDHO-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)acetaldehyde is an organic compound with the molecular formula C15H14O2 It features a benzyl ether group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Benzyloxy)phenyl)acetaldehyde typically involves the following steps:

    Benzylation of Phenol: The initial step involves the benzylation of phenol to form 4-(benzyloxy)phenol. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formylation: The next step involves the formylation of 4-(benzyloxy)phenol to introduce the acetaldehyde group. This can be achieved using reagents like paraformaldehyde and a catalyst such as hydrochloric acid.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(4-(benzyloxy)phenyl)acetic acid.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-(benzyloxy)phenyl)ethanol, using reducing agents like sodium borohydride.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: 2-(4-(Benzyloxy)phenyl)acetic acid.

    Reduction: 2-(4-(Benzyloxy)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)acetaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)acetaldehyde largely depends on its chemical reactivity:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes.

    Benzyl Ether Group: The benzyl ether group can undergo cleavage under acidic conditions, releasing the phenol derivative.

Comparison with Similar Compounds

    4-(Benzyloxy)benzaldehyde: Similar structure but with an aldehyde group directly attached to the benzene ring.

    2-(4-(Benzyloxy)phenyl)ethanol: The reduced form of 2-(4-(Benzyloxy)phenyl)acetaldehyde.

    2-(4-(Benzyloxy)phenyl)acetic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a benzyl ether group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRBJOGMPKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465104
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40167-10-0
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Benzyloxy-phenyl)-ethanol (0.64 g, 2.80 mmol) obtained in Step B was dissolved in DCM (10 mL), and Dess-Martin periodinane (2.38 g, 5.60 mmol) was added thereto. The reactant was stirred at room temperature for 2 hours, diluted with DCM, and washed with Na2S2O3.5H2O aqueous solution. The remained organic solution was dried with MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/5) to obtain the title compound (0.50 g, 79%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 3
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 4
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 5
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 6
2-(4-(Benzyloxy)phenyl)acetaldehyde

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